molecular formula C23H22ClN3O2 B8082087 LY2795050

LY2795050

Cat. No.: B8082087
M. Wt: 407.9 g/mol
InChI Key: LOOCZNLSXJHWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY2795050 is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY2795050 typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyridine moiety, and the final coupling with the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Conditions and Yields

The efficiency of these reactions can vary significantly based on conditions such as temperature, pressure, and the specific catalysts used. Key findings include:

  • Radiochemical Yield : The average yield for synthesizing [11C]LY2795050 has been reported at approximately 12% under optimized conditions, with radiochemical purity exceeding 99% .

  • Optimization Studies : Various studies have optimized reaction conditions to improve yields:

EntryTrapping MethodCopper EquivalentRadiochemical Conversion (%)
1None239 ± 4
21 M KOH25
3Pt wire coated with KOH231
4Cu(OTf)₂/pyridine in DMA220
5Cu(OTf)₂/pyridine in DMA325
6Cu(OTf)₂/pyridine in DMA430
7Pyridine in DMA447
8H₂O/pyridine in DMA450

These results indicate that optimizing the trapping method and adjusting the copper equivalents can significantly impact the radiochemical conversion rates .

In Vitro Binding Assays

The binding affinity of this compound for kappa-opioid receptors has been assessed through various in vitro binding assays. Key findings include:

  • High Affinity : this compound demonstrates high binding affinity and selectivity for kappa-opioid receptors, making it suitable for use as a radioligand in imaging studies.

  • Functional Activity : The compound exhibits full antagonist activity, which has been validated through competition binding assays and ex vivo studies using animal models .

Ex Vivo Evaluations

Ex vivo experiments conducted on rodent models have shown that this compound effectively provides specific binding signals, confirming its potential as a tracer candidate for PET imaging.

Scientific Research Applications

Pharmacokinetics

In vivo studies have demonstrated that [11C][^{11}C]LY2795050 exhibits favorable pharmacokinetic properties. In rhesus monkeys, it showed a moderate rate of peripheral metabolism, with about 40% of the parent compound remaining at 30 minutes post-injection. The uptake kinetics in the brain are rapid, with peak regional activity occurring within 20 minutes . This rapid uptake pattern aligns with the known distribution of KORs in primates, making it an effective tool for imaging studies.

PET Imaging Studies

[11C][^{11}C]This compound has been employed in various PET imaging studies to assess KOR availability in both healthy subjects and those with psychiatric disorders. Notably:

  • Depression and Anxiety : Research indicates that KORs are implicated in mood regulation. Studies using [11C][^{11}C]This compound have shown altered KOR availability in individuals with depression and anxiety disorders .
  • Substance Use Disorders : The compound has also been utilized to explore the role of KORs in addiction. Findings suggest that KOR antagonism may mitigate stress responses associated with drug withdrawal .

Case Studies

  • KOR Availability in Depression : A study involving 64 participants (36 with major depressive disorder and 28 healthy controls) utilized [11C][^{11}C]This compound to reveal lower KOR availability in the amygdala of depressed patients compared to controls, suggesting a potential biomarker for depression .
  • Reproducibility of Binding Parameters : Another study focused on assessing the reproducibility of binding parameters using [11C][^{11}C]This compound across multiple PET scans in healthy subjects. This research confirmed that binding parameters could reliably reflect regional KOR densities .

Comparative Binding Affinity

The binding affinity of this compound for various opioid receptors has been extensively characterized:

Receptor TypeBinding Affinity (nM)
Kappa-Opioid Receptor0.72
Mu-Opioid Receptor25.8
Delta-Opioid Receptor153

This data illustrates this compound's selectivity for KOR over other opioid receptors, reinforcing its utility as a research tool .

Mechanism of Action

The mechanism of action of LY2795050 involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings play crucial roles in binding to these targets, potentially modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[[(2S)-2-(3-pyridyl)pyrrolidin-1-yl]methyl]phenoxy]benzamide
  • **3-chloro-4-[4-[[(2S)-2-(3-pyridyl)pyrrolidin-1-yl]methyl]phenoxy]benzoic acid
  • **3-chloro-4-[4-[[(2S)-2-(3-pyridyl)pyrrolidin-1-yl]methyl]phenoxy]benzylamine

Uniqueness

LY2795050 is unique due to the presence of both the chloro and benzamide groups, which can significantly influence its chemical reactivity and biological activity. The specific stereochemistry of the pyrrolidine ring also contributes to its distinct properties compared to similar compounds.

Biological Activity

LY2795050 is a selective antagonist of the kappa-opioid receptor (KOR), which has garnered attention for its potential therapeutic applications in various central nervous system (CNS) disorders, including depression, anxiety, and substance use disorders. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological properties, and its implications in clinical settings.

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for KOR with a Ki value of 0.72 nM, indicating its potential as a potent antagonist in pharmacological studies targeting KOR-related pathways . The compound's selectivity for KOR over other opioid receptors enhances its utility in research focused on the specific roles of KOR in CNS dysfunction.

As a KOR antagonist, this compound modulates the effects of endogenous dynorphins, which are known to influence mood and stress responses. The blockade of KOR is hypothesized to alleviate symptoms associated with anhedonia and depression, conditions often exacerbated by hyperactivity of the dynorphin/KOR system .

PET Imaging Studies

The compound has been synthesized as a radiolabeled tracer ([11C]this compound) for positron emission tomography (PET) imaging. Initial studies demonstrated that [11C]this compound has favorable pharmacokinetic properties, allowing for effective visualization of KOR in vivo. In rhesus monkeys, it showed rapid uptake and specific binding patterns consistent with KOR distribution in the brain .

Table 1: Summary of PET Imaging Findings

ParameterResult
Radiochemical Purity>99%
Average Yield12%
Peripheral Metabolism~40% parent compound at 30 min
Uptake KineticsPeak activity < 20 min

Behavioral Studies

Recent studies have explored the behavioral effects of this compound in animal models. For instance, in male and female C57BL/6J mice, this compound effectively blocked grooming deficits induced by the KOR agonist U50,488. This suggests that this compound can counteract the dysphoric effects typically associated with KOR activation .

Table 2: Behavioral Effects of this compound

TestDose (mg/kg)Effect
Grooming Deficits0.032-0.1Prevented deficits caused by U50,488
Forced Swim Test0.1Reduced immobility in males
Locomotor Activity0.32Reversed U50,488-induced locomotor depression

Application in Clinical Research

The potential applications of this compound extend to clinical research aimed at understanding the role of KOR antagonism in treating depression and anxiety disorders. A study highlighted its rapid-onset anti-stress effects, demonstrating significant behavioral improvements in models simulating stress-induced conditions .

Implications for Sex Differences

Sex differences have been observed in the responses to this compound treatment. In behavioral assays, male mice exhibited greater sensitivity to the compound's effects compared to females, suggesting that hormonal factors may influence the therapeutic efficacy of KOR antagonists .

Properties

IUPAC Name

3-chloro-4-[4-[(2-pyridin-3-ylpyrrolidin-1-yl)methyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOCZNLSXJHWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY2795050
Reactant of Route 2
LY2795050
Reactant of Route 3
LY2795050
Reactant of Route 4
LY2795050
Reactant of Route 5
LY2795050
Reactant of Route 6
Reactant of Route 6
LY2795050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.